

An In-depth Technical Guide to the Amicoumacin Family of Antibiotics

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Compound of Interest

Compound Name: Amicoumacin C

Cat. No.: B15567500

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Introduction

The Amicoumacin family of antibiotics, a group of 3,4-dihydroisocoumarin natural products, represents a promising class of antibacterial agents with a unique mechanism of action. First isolated from *Bacillus pumilus* in the early 1980s, these compounds have since been identified in various other bacteria, including *Bacillus subtilis* and species of *Nocardia* and *Xenorhabdus*. Amicoumacins exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. Their potent activity against clinically relevant pathogens, such as methicillin-resistant *Staphylococcus aureus* (MRSA) and *Helicobacter pylori*, has garnered significant interest in the scientific community.

This technical guide provides a comprehensive overview of the Amicoumacin family, focusing on their core chemical structures, biosynthesis, mechanism of action, and antibacterial spectrum. It includes a compilation of quantitative data, detailed experimental methodologies derived from the literature, and visualizations of key processes to facilitate a deeper understanding for research and drug development purposes.

Chemical Structures and Core Moiety

The Amicoumacin family is characterized by a 3,4-dihydroisocoumarin core. The primary members include Amicoumacin A, B, and C, which differ in their side chains. The chemical structures of these compounds have been elucidated using mass spectrometry, as well as ^1H -

NMR and ^{13}C -NMR spectral analyses. Amicoumacin A is considered the most bioactive member of the family.

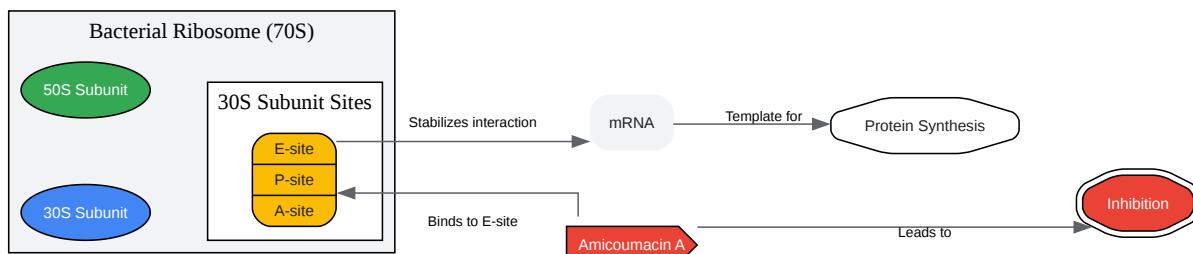
Biosynthesis

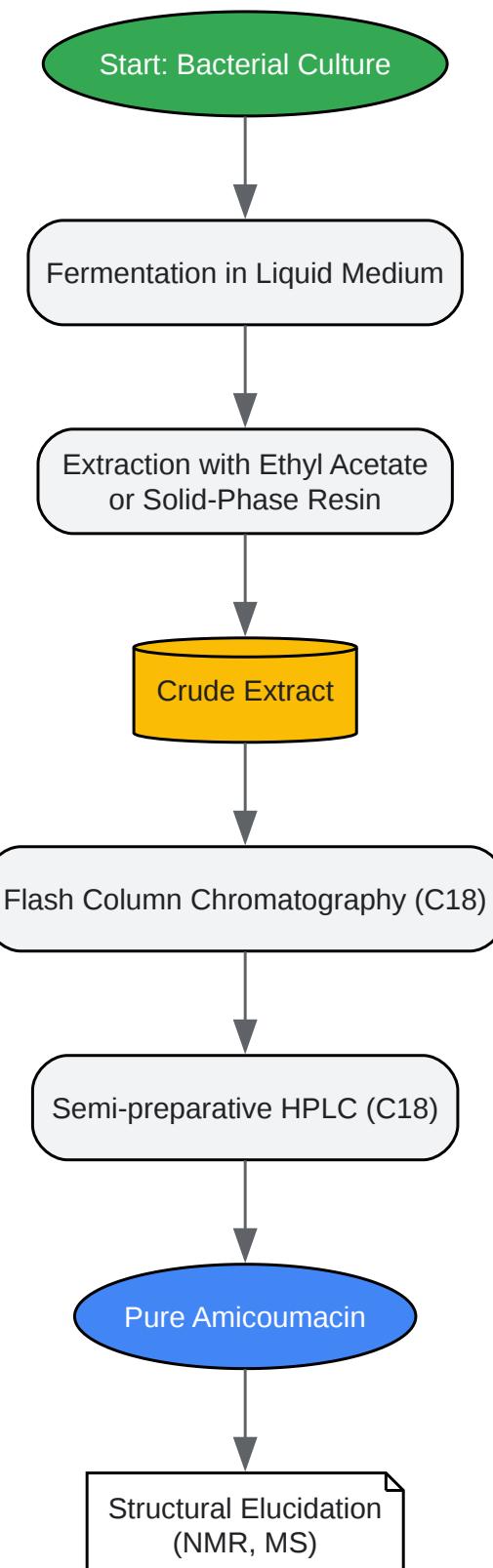
Amicoumacins are synthesized via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The biosynthetic gene cluster, designated as *ami*, contains the necessary genes encoding for the multimodular enzymes responsible for the assembly of the amicoumacin scaffold. The biosynthesis involves the incorporation of three amino acids and five malonate residues. It has been proposed that the immediate product of the biosynthetic pathway may be a lipidated precursor, suggesting a pro-drug-like activation mechanism.

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial mechanism of the Amicoumacin family is the inhibition of protein synthesis. Unlike many other ribosome-targeting antibiotics, Amicoumacin A binds to the E-site of the 30S ribosomal subunit. This binding event stabilizes the interaction between the mRNA and the ribosome, effectively hindering the translocation of the ribosome along the mRNA. This unique mode of action makes Amicoumacins a subject of interest for overcoming existing antibiotic resistance mechanisms.

The binding site on the 30S subunit involves universally conserved nucleotides of the 16S rRNA (U788, A794, C795 of helix 24, G693 of helix 23, and G1505, U1506 of helix 45) and the backbone of the mRNA at the -1 and -2 nucleotide positions. This interaction does not directly involve the E-site tRNA. By locking the mRNA in the mRNA-binding channel, Amicoumacin A prevents the sequential reading of codons, thereby halting protein elongation.





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